molecular formula C18H18O2 B14400238 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol CAS No. 88072-75-7

2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol

Cat. No.: B14400238
CAS No.: 88072-75-7
M. Wt: 266.3 g/mol
InChI Key: OEFASMSYESDKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the benzopyran ring.

    Friedel-Crafts Alkylation: Using a Lewis acid catalyst to facilitate the formation of the benzopyran structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced forms with different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Lewis acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for therapeutic uses, such as in the treatment of certain diseases.

    Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-yl Compounds: Other derivatives with different substituents.

    Flavonoids: Naturally occurring compounds with similar structures and biological activities.

    Coumarins: Another class of benzopyran derivatives with diverse applications.

Uniqueness

2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

88072-75-7

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(4,6-dimethyl-2H-chromen-3-yl)-4-methylphenol

InChI

InChI=1S/C18H18O2/c1-11-4-6-17(19)15(9-11)16-10-20-18-7-5-12(2)8-14(18)13(16)3/h4-9,19H,10H2,1-3H3

InChI Key

OEFASMSYESDKQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=C(C3=C(C=CC(=C3)C)OC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.